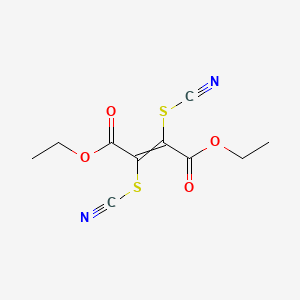
Diethyl 2,3-bis(thiocyanato)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-bis(thiocyanato)but-2-enedioate is an organic compound with a unique structure that includes two thiocyanate groups attached to a butenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis(thiocyanato)but-2-enedioate typically involves the reaction of diethyl but-2-ynedioate with thiocyanate ions under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium ethoxide to facilitate the formation of the enolate intermediate. The thiocyanate ions then attack the enolate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-bis(thiocyanato)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The thiocyanate groups can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiocyanate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,3-bis(thiocyanato)but-2-enedioate has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,3-bis(thiocyanato)but-2-enedioate involves the interaction of its thiocyanate groups with various molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl but-2-ynedioate
- Diethyl 2,3-bis(benzyloxy)butanedioate
Uniqueness
Diethyl 2,3-bis(thiocyanato)but-2-enedioate is unique due to the presence of two thiocyanate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack these functional groups or have different substituents.
Properties
CAS No. |
88126-83-4 |
|---|---|
Molecular Formula |
C10H10N2O4S2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
diethyl 2,3-dithiocyanatobut-2-enedioate |
InChI |
InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7(17-5-11)8(18-6-12)10(14)16-4-2/h3-4H2,1-2H3 |
InChI Key |
YIIAXVPIKDHPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)SC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















